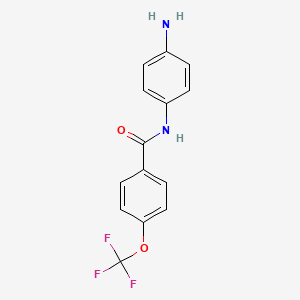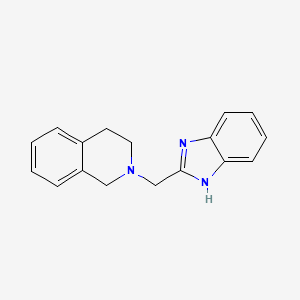
2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that combines the structural features of benzimidazole and isoquinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline typically involves the condensation of benzimidazole derivatives with isoquinoline derivatives. One common method involves the reaction of 2-chloromethylbenzimidazole with isoquinoline under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of the benzimidazole or isoquinoline rings.
Reduction: Reduced derivatives with hydrogenated benzimidazole or isoquinoline rings.
Substitution: Alkylated or acylated derivatives at the benzimidazole nitrogen.
Applications De Recherche Scientifique
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the isoquinoline ring can interact with DNA or RNA, disrupting their function . These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Benzimidazol-2-ylmethyl)-1,2,3,4,6,7,12,12a-octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole
- N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide
Uniqueness
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is unique due to its combination of benzimidazole and isoquinoline structures, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties.
Propriétés
Formule moléculaire |
C17H17N3 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H17N3/c1-2-6-14-11-20(10-9-13(14)5-1)12-17-18-15-7-3-4-8-16(15)19-17/h1-8H,9-12H2,(H,18,19) |
Clé InChI |
CBBPAVLWWDNEAA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
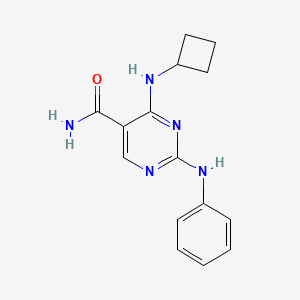
![Tert-butyl 4-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13878310.png)
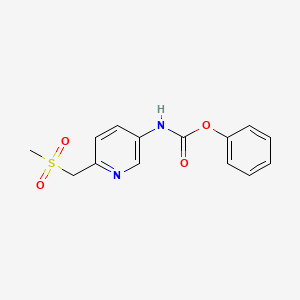

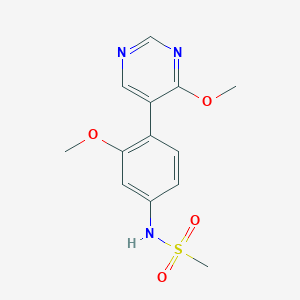

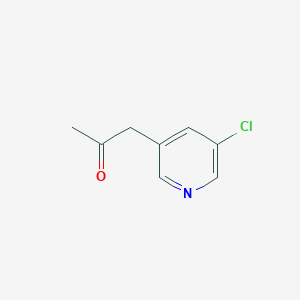

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


